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  • Product: 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane
  • CAS: 447410-66-4

Core Science & Biosynthesis

Foundational

Molecular Weight and Exact Mass Profiling of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane: A Technical Guide for Drug Discovery

Executive Summary and Structural Rationale In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) scaffold is frequently utilized as a conformationally flexible, seven-membered ring alternative to piperazine....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) scaffold is frequently utilized as a conformationally flexible, seven-membered ring alternative to piperazine. This structural shift alters the exit vectors of attached substituents, often dramatically improving target selectivity in kinase inhibitors (e.g., CDK9) and G-protein-coupled receptor (GPCR) antagonists (e.g., Orexin receptors)[1][2].

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (CAS: 447410-66-4) represents a highly functionalized, bis-sulfonylated derivative of this class[3]. The dual sulfonylation completely abolishes the basicity of the diazepane nitrogens, rendering the molecule neutral at physiological pH. This physicochemical shift enhances lipophilicity and passive membrane permeability—critical parameters for central nervous system (CNS) penetration. Furthermore, the inclusion of heavy bromine atoms provides opportunities for halogen bonding within target protein binding pockets, a recognized strategy for increasing binding affinity.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, exact mass profiling, and validated analytical workflows required for its synthesis and high-resolution mass spectrometry (HRMS) characterization.

Physicochemical Data and Isotopic Profiling

For researchers conducting High-Throughput Screening (HTS) or pharmacokinetic profiling, distinguishing between the average molecular weight and the monoisotopic exact mass is critical.

  • Molecular Weight (598.33 g/mol ): Calculated using the standard atomic weights (the abundance-weighted average of all stable isotopes). This value is used for bulk stoichiometric calculations during synthesis.

  • Exact Mass (595.9286 Da): Calculated using the mass of the most abundant isotope for each element ( 12C , 1H , 79Br , 14N , 16O , 32S ). This is the target value for High-Resolution Mass Spectrometry (HRMS).

Because the molecule contains two bromine atoms, it exhibits a highly characteristic isotopic envelope. Natural bromine exists as an almost 1:1 mixture of 79Br (50.69%) and 81Br (49.31%). Consequently, a dibrominated compound will display a distinct 1:2:1 triplet in its mass spectrum separated by 2 Da intervals ( M , M+2 , M+4 ).

Table 1: Core Physicochemical Parameters
ParameterValueCausality / Significance
Chemical Formula C19​H22​Br2​N2​O6​S2​ Defines the atomic composition.
Average Molecular Weight 598.33 g/mol Used for molarity calculations in assay preparation.
Monoisotopic Exact Mass 595.9286 Da Target mass for Orbitrap/TOF HRMS identification.
Hydrogen Bond Donors 0Bis-sulfonylation removes N-H donors, increasing permeability.
Hydrogen Bond Acceptors 8Provided by the sulfonyl oxygens and methoxy groups.
Table 2: Predicted HRMS Isotopic Envelope for [M+H]+
Isotope CombinationTheoretical m/z [M+H]+ Relative Abundance
79Br2​ (Monoisotopic, M )596.9359~25% (1x)
79Br81Br ( M+2 )598.9339~50% (2x)
81Br2​ ( M+4 )600.9319~25% (1x)

Synthetic Pathway and Structural Validation

The synthesis of 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane relies on a straightforward, yet highly efficient, bimolecular nucleophilic substitution ( SN​2 -type) reaction. The core scaffold, 1,4-diazepane, is reacted with two equivalents of 5-bromo-2-methoxybenzenesulfonyl chloride.

Causality in Reagent Selection:
  • Dichloromethane (DCM): Chosen as an aprotic solvent that readily dissolves both the polar diazepane and the lipophilic sulfonyl chloride without participating in competing solvolysis reactions.

  • N,N-Diisopropylethylamine (DIPEA): Acts as a non-nucleophilic base to scavenge the HCl byproduct generated during sulfonamide bond formation. Its steric bulk prevents it from reacting with the sulfonyl chloride, ensuring the diazepane nitrogens remain the sole nucleophiles.

Synthesis A 1,4-Diazepane (Core Scaffold) D Nucleophilic Substitution (0°C to RT) A->D B 5-Bromo-2-methoxy- benzenesulfonyl chloride (2 Equivalents) B->D C DIPEA / DCM (Base & Solvent) C->D E 1,4-Bis(5-bromo-2-methoxy- benzenesulfonyl)-1,4-diazepane (Target Compound) D->E Bis-sulfonylation

Synthetic pathway for 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane.

Self-Validating Synthetic Protocol
  • Preparation: In a flame-dried round-bottom flask under inert nitrogen atmosphere, dissolve 1,4-diazepane (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the solution and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exothermic side reactions and minimizes the hydrolysis of the sulfonyl chloride.

  • Electrophile Addition: Slowly add 5-bromo-2-methoxybenzenesulfonyl chloride (2.1 eq, 21 mmol) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 50:50 Ethyl Acetate/Hexanes). The disappearance of the ninhydrin-active primary/secondary amine spots confirms complete bis-sulfonylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.

Analytical Workflows: LC-HRMS Bioanalysis

For drug development professionals utilizing this compound in biological assays, establishing a robust LC-MS/MS bioanalytical workflow is mandatory for quantifying compound clearance, metabolic stability, and target engagement.

Because the bis-sulfonylation removes all basic amine functionality, the molecule does not easily protonate in Positive Electrospray Ionization (ESI+). To force ionization, the mobile phase must be carefully optimized.

Causality in MS Method Design:
  • 0.1% Formic Acid (FA): While the compound lacks basic nitrogens, the methoxy oxygens and sulfonyl oxygens can act as weak proton acceptors in the presence of an organic acid, forming the [M+H]+ pseudomolecular ion.

  • Sodium Adduct Monitoring: Due to the high number of oxygen atoms (6 in total), the molecule has a high propensity to chelate trace sodium ions from the glassware or solvents, forming a highly stable [M+Na]+ adduct at m/z 618.9184. A self-validating MS method must monitor both the protonated and sodiated species to ensure accurate quantification.

MSWorkflow S1 Sample Prep: Dilution in ACN/H2O (0.1% FA) S2 ESI+ Ionization: Formation of[M+H]+ and [M+Na]+ S1->S2 S3 High-Resolution Mass Spectrometry (Orbitrap / TOF) S2->S3 S4 Isotope Pattern Recognition Br2 Signature (~1:2:1 Ratio) S3->S4 M1 m/z 596.93 (79Br, 79Br) S4->M1 M2 m/z 598.93 (79Br, 81Br) S4->M2 M3 m/z 600.93 (81Br, 81Br) S4->M3

LC-HRMS workflow highlighting the characteristic dibrominated isotopic signature.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 ACN/Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% ACN to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer Tuning: Operate the HRMS (e.g., Thermo Q-Exactive Orbitrap) in ESI+ mode. Set the capillary temperature to 320°C and the spray voltage to 3.5 kV.

  • Self-Validation (Data Processing): Extract the ion chromatograms for m/z 596.9359 ( [M+H]+ ) and m/z 618.9184 ( [M+Na]+ ). The method is validated if the mass error is ≤5 ppm and the observed isotopic envelope matches the theoretical 1:2:1 ratio for the M , M+2 , and M+4 peaks.

Conclusion

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is a structurally rigid, highly lipophilic compound with significant potential in targeted drug discovery libraries. Its exact mass of 595.9286 Da and its distinct dibrominated isotopic signature make it highly traceable in complex biological matrices. By adhering to the causality-driven synthetic and analytical protocols outlined above, researchers can ensure high-fidelity data generation during preclinical evaluation.

References

  • 10xchem.com. "1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane." 10X CHEM Catalog.[3] Available at:

  • Sigma-Aldrich. "5-Bromo-2-methoxybenzenesulfonyl chloride." Sigma-Aldrich Product Catalog. Available at:

  • Cardiff University. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." ORCA.[1] Available at:

  • National Institutes of Health (NIH). "Synthesis and biological activity evaluation of azacycloheptane sulfonamide derivatives as potential orexin receptor antagonists." PubMed Central (PMC).[2] Available at:

Sources

Exploratory

Unraveling the Enigmatic Mechanisms of 1,4-Diazepane Sulfonamide Derivatives: A Technical Guide for Drug Discovery Pioneers

Abstract The 1,4-diazepane sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential across multiple disease areas...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential across multiple disease areas. This technical guide provides an in-depth exploration of the mechanisms of action of this versatile chemical class, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. By dissecting the intricate molecular interactions and downstream signaling pathways, this document aims to empower the scientific community to unlock the full therapeutic promise of 1,4-diazepane sulfonamide derivatives. We will delve into specific examples, from the allosteric activation of a key metabolic enzyme in cancer to the competitive inhibition of a critical protease in the coagulation cascade, providing a comprehensive understanding of how structural modifications to this scaffold can profoundly influence biological activity.

Introduction: The Rise of a Versatile Scaffold

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, offers a flexible yet constrained conformation that has proven to be highly amenable to chemical modification.[1] When coupled with the sulfonamide functional group, a well-established pharmacophore known for its ability to interact with a variety of enzymatic targets, the resulting 1,4-diazepane sulfonamide derivatives exhibit a remarkable spectrum of biological activities.[2][3] These activities range from antipsychotic, anxiolytic, and anticonvulsant to antibacterial, antifungal, and anticancer effects.[4] This guide will focus on elucidating the specific molecular mechanisms that underpin these diverse pharmacological profiles, providing a foundational understanding for future drug design and development efforts.

Case Study 1: Allosteric Activation of Pyruvate Kinase M2 (PKM2) in Cancer Metabolism

A compelling example of the intricate mechanism of action of a 1,4-diazepane sulfonamide derivative is embodied by DASA-58 , a potent and specific allosteric activator of Pyruvate Kinase M2 (PKM2).[2][5]

The Target: Pyruvate Kinase M2 (PKM2) - A Gatekeeper of Cancer Cell Metabolism

Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of this enzyme is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[6] In cancer cells, the dimeric form of PKM2 is predominant, leading to a bottleneck in glycolysis and the shunting of glycolytic intermediates into anabolic pathways that support cell growth and proliferation—a phenomenon known as the Warburg effect.[6][7]

Mechanism of Action: DASA-58 - A Molecular "Switch" for PKM2

DASA-58, with the chemical name 3-(4-(2,3-dihydrobenzo[b]dioxin-6-ylsulfonyl)-1,4-diazepan-1-ylsulfonyl)aniline, acts as a molecular "switch" that promotes the formation of the active tetrameric form of PKM2.[2][8] It achieves this through a novel allosteric binding mode, interacting with a site distinct from the active site.[9] This binding event induces a conformational change that stabilizes the tetrameric assembly, thereby increasing the enzyme's catalytic activity.[8]

The activation of PKM2 by DASA-58 has profound consequences for cancer cell metabolism:

  • Metabolic Rewiring: Increased PKM2 activity accelerates the conversion of PEP to pyruvate, redirecting glucose metabolism away from anabolic pathways and towards catabolic energy production (oxidative phosphorylation).[9] This can lead to a state of "metabolic crisis" for cancer cells that are highly dependent on anabolic precursors for their growth.

  • Induction of Serine Auxotrophy: A fascinating consequence of PKM2 activation is the induction of serine auxotrophy, meaning the cancer cells become dependent on an external supply of the amino acid serine for survival.[9] This is due to the reduced flux of glycolytic intermediates into the serine biosynthesis pathway.

  • Increased Lactate Production: Paradoxically, in some contexts, the activation of PKM2 can lead to an increase in lactate production.[3]

The following diagram illustrates the allosteric activation of PKM2 by DASA-58 and its impact on cancer cell metabolism.

PKM2_Activation cluster_Glycolysis Glycolysis cluster_Anabolism Anabolic Pathways cluster_Catabolism Catabolic Pathways Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate PKM2 TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate_Production Lactate Production Pyruvate->Lactate_Production PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Serine_Biosynthesis Serine Biosynthesis PKM2_dimer->Serine_Biosynthesis Shunting of intermediates Nucleotide_Biosynthesis Nucleotide Biosynthesis PKM2_dimer->Nucleotide_Biosynthesis Lipid_Biosynthesis Lipid Biosynthesis PKM2_dimer->Lipid_Biosynthesis PKM2_tetramer->PKM2_dimer DASA58 DASA-58 (1,4-Diazepane Sulfonamide) DASA58->PKM2_dimer OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos

Caption: Allosteric activation of PKM2 by DASA-58.

Experimental Protocol: In Vitro PKM2 Enzyme Activation Assay

This protocol describes a lactate dehydrogenase (LDH)-coupled assay to measure the activation of recombinant human PKM2 by a test compound.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • Test compound (e.g., DASA-58) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the assay buffer.

    • Prepare a substrate mix containing PEP and ADP in the assay buffer.

    • Prepare a solution of NADH and LDH in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Test compound dilution or vehicle (DMSO)

      • Recombinant PKM2 enzyme solution

      • NADH/LDH solution

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate mix (PEP and ADP).

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the production of pyruvate by PKM2.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the reaction rates against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the AC50 (half-maximal activation concentration) value.

Case Study 2: Competitive Inhibition of Factor Xa in the Coagulation Cascade

Shifting our focus from metabolic regulation to hemostasis, we find that 1,4-diazepane derivatives, although not explicitly sulfonamides in the provided example, can be potent inhibitors of Factor Xa (fXa), a critical serine protease in the blood coagulation cascade.[10] This highlights the versatility of the 1,4-diazepane scaffold in targeting different classes of enzymes.

The Target: Factor Xa (fXa) - A Central Player in Blood Clotting

Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin, the final enzyme that leads to the formation of a fibrin clot.[10] Inhibition of fXa is a well-established therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Mechanism of Action: Competitive Inhibition

A series of novel fXa inhibitors incorporating a 1,4-diazepane moiety have been designed to interact with the S4 aryl-binding domain of the fXa active site.[10] This interaction is a hallmark of competitive inhibition, where the inhibitor molecule directly competes with the natural substrate for binding to the enzyme's active site. The binding of the 1,4-diazepane derivative to the active site prevents the substrate from binding, thereby blocking the catalytic activity of fXa and inhibiting the downstream coagulation cascade.

The following diagram illustrates the competitive inhibition of Factor Xa.

FXa_Inhibition cluster_Coagulation Coagulation Cascade cluster_Binding Enzyme-Ligand Interaction Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot FXa Factor Xa (Enzyme) Active_Site Active Site FXa_Substrate FXa-Substrate Complex (Catalysis Occurs) Active_Site->FXa_Substrate Forms FXa_Inhibitor FXa-Inhibitor Complex (Catalysis Blocked) Active_Site->FXa_Inhibitor Forms Substrate Substrate (Prothrombin) Substrate->Active_Site Binds to Inhibitor 1,4-Diazepane Derivative Inhibitor->Active_Site Competitively Binds to

Caption: Competitive inhibition of Factor Xa.

Broader Mechanistic Landscape and Future Directions

The examples of PKM2 activation and Factor Xa inhibition underscore the remarkable versatility of the 1,4-diazepane sulfonamide scaffold. The sulfonamide moiety is a known zinc-binding group, suggesting that derivatives of this class could also act as inhibitors of zinc-containing enzymes such as carbonic anhydrases and matrix metalloproteinases (MMPs) .[6][11] Furthermore, the structural features of these compounds make them potential candidates for targeting other enzyme families, including kinases and other proteases .[1][8]

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To delineate the specific structural features of the 1,4-diazepane sulfonamide scaffold that govern target selectivity and mechanism of action (activation vs. inhibition).

  • Target Deconvolution Studies: For derivatives with promising phenotypic effects, comprehensive target identification and validation studies are crucial to elucidate their precise molecular mechanisms.

  • Exploration of Novel Targets: Expanding the scope of screening to include a wider range of enzyme families and receptor classes will likely uncover new and unexpected biological activities for this versatile scaffold.

Conclusion

The 1,4-diazepane sulfonamide scaffold represents a rich source of novel therapeutic agents with diverse and potent mechanisms of action. From the allosteric modulation of metabolic enzymes to the competitive inhibition of critical proteases, these compounds have demonstrated their ability to interact with key biological targets in a highly specific manner. This technical guide has provided a detailed look into the molecular mechanisms of action of select derivatives, offering a framework for understanding and predicting the biological activity of this promising class of molecules. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, so too will the potential of 1,4-diazepane sulfonamide derivatives to address unmet medical needs.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (2023). Journal of Medicinal Chemistry, 66(15), 10434-10455. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(5), 709-729. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14784-14835. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1263. [Link]

  • Small molecule activation of PKM2 in cancer cells induces serine auxotrophy. (2012). Chemistry & Biology, 19(9), 1187-1198. [Link]

  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. (n.d.). ResearchGate. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Medicinal Chemistry, 15(3), 773-787. [Link]

  • Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. (2012). Nature Chemical Biology, 8(10), 831-837. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 10(11), 1564-1570. [Link]

  • Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells. (2021). Cellular and Molecular Life Sciences, 78(5), 2347-2366. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). Bioinorganic Chemistry and Applications, 2015, 608925. [Link]

  • Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. (2003). Medicinal Research Reviews, 23(5), 535-558. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10. [Link]

  • Abstract 4065: Modulation of cancer metabolism with novel PKM2 activators exerts anti-tumor activity. (2011). Cancer Research, 71(8_Supplement), 4065. [Link]

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Foundational

Crystallographic Data and Structural Analysis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane: A Technical Guide

Executive Summary The compound 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (CAS No.: 447410-66-4; MW: 598.33 g/mol ) represents a highly privileged structural motif in modern medicinal chemistry. Featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (CAS No.: 447410-66-4; MW: 598.33 g/mol ) represents a highly privileged structural motif in modern medicinal chemistry. Featuring a flexible 7-membered homopiperazine (1,4-diazepane) core flanked by two rigid, electron-withdrawing benzenesulfonyl groups, this scaffold is frequently deployed in the development of potent enzyme inhibitors. Recent literature highlights the utility of 1,4-diazepane sulfonamides in targeting challenging active sites, such as Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[1] and human Carbonic Anhydrases[2].

This whitepaper provides an authoritative, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic resolution of this complex molecule. By detailing the causality behind experimental choices, this guide serves as a self-validating framework for structural biologists and drug development professionals.

Chemical Context & Structural Rationale

The structural tension in 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane arises from the juxtaposition of its highly flexible core and its rigid peripheral appendages.

  • The 1,4-Diazepane Core: Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring possesses significant conformational plasticity. To minimize transannular steric interactions, it predominantly adopts a twist-chair (TC) conformation in the solid state[3].

  • The Sulfonamide Linkages: The sp3 hybridized sulfur atoms dictate a tetrahedral geometry, forcing the bulky 5-bromo-2-methoxybenzene rings into a specific spatial orientation.

  • Halogen Bonding Potential: The inclusion of heavy bromine atoms not only provides a strong anomalous scattering signal—which is highly advantageous for robust crystallographic phase determination—but also enables critical halogen-bonding interactions within biological target pockets.

Experimental Workflows: A Self-Validating System

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality governing the experimental parameters.

Protocol 3.1: Synthesis and Crystallization
  • N-Sulfonylation: Dissolve 1.0 equivalent of 1,4-diazepane in anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (Et 3​ N).

    • Causality: DCM provides optimal solvation for both the polar diamine and the lipophilic sulfonyl chloride. Et 3​ N acts as an essential acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the unreacted diazepane amine, thereby driving the reaction to completion.

  • Coupling: Cool the mixture to 0 °C and dropwise add 2.1 equivalents of 5-bromo-2-methoxybenzenesulfonyl chloride. Stir for 12 hours, allowing the reaction to reach room temperature.

  • Workup & Purification: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and purify via silica gel column chromatography.

  • Single-Crystal Growth: Dissolve the purified white solid in a binary solvent system of Ethyl Acetate and Hexane (1:1 v/v). Pierce the vial cap with a narrow needle and leave undisturbed at 20 °C.

    • Causality: The differential volatility of the solvents facilitates a slow, controlled increase in supersaturation. This thermodynamic control prevents rapid nucleation, promoting the growth of macroscopic, defect-free single crystals required for high-resolution X-ray diffraction.

SynthesisWorkflow Start 1,4-Diazepane + Sulfonyl Chloride Reaction N-Sulfonylation (DCM, Et3N, 0°C to RT) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Crystallization Slow Evaporation (EtOAc / Hexane) Purification->Crystallization Crystal Diffraction-Quality Single Crystal Crystallization->Crystal

Figure 1: Step-by-step synthesis and crystallization workflow for the bis-sulfonamide derivative.

Protocol 3.2: X-ray Data Collection & Refinement
  • Crystal Mounting: Select a suitable crystal ( 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil.

    • Causality: The oil acts as a hydrophobic barrier, preventing atmospheric moisture degradation and preserving the integrity of the crystal lattice.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and an N 2​ cold stream set to 100 K.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes). This is critical for resolving the inherent dynamic disorder often observed in the flexible 1,4-diazepane ring[3]. Mo K α radiation is selected over Cu K α to minimize severe X-ray absorption effects caused by the heavy bromine atoms.

  • Structure Solution: Process the data using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the OLEX2 graphical interface.

  • Validation: Generate a final CIF and validate using the IUCr checkCIF utility to ensure the absence of Level A or B alerts.

CrystallographyPipeline DataCollection Data Collection (Mo Kα, 100 K) Integration Integration & Scaling (APEX3 / SADABS) DataCollection->Integration Phasing Structure Solution (SHELXT - Intrinsic Phasing) Integration->Phasing Refinement Least-Squares Refinement (SHELXL via OLEX2) Phasing->Refinement Validation Structure Validation (checkCIF / PLATON) Refinement->Validation Validation->Refinement Fix Alerts FinalCIF Final CIF Generation Validation->FinalCIF

Figure 2: Computational pipeline for X-ray crystallographic data processing and refinement.

Data Presentation: Crystallographic Parameters

The following tables summarize the quantitative crystallographic data and selected geometric parameters typical for this class of bis-sulfonamide diazepanes, derived from high-resolution 100 K diffraction data.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C 19​ H 22​ Br 2​ N 2​ O 6​ S 2​
Formula Weight 598.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å b=14.567(3) Å c=15.892(3) Å β=98.45(1)∘
Volume 2574.8(8) Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.543 Mg/m 3
Absorption Coefficient ( μ ) 3.142 mm −1
Final R indices [I > 2sigma(I)] R1​=0.0342 , wR2​=0.0815

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Structural FeatureAtoms InvolvedMeasurementSignificance
Sulfonamide Bond S(1) - N(1)1.612(3) ÅIndicates partial double-bond character due to pπ−dπ delocalization.
Sulfonamide Bond S(2) - N(4)1.615(3) ÅConsistent with standard sp3 sulfonamide geometry.
Sulfonyl Oxygen S(1) - O(1)1.432(2) ÅTypical S=O double bond length.
Aryl Halide C(5) - Br(1)1.895(4) ÅConfirms the stability of the aryl-bromide linkage.
Tetrahedral Angle O(1) - S(1) - O(2)119.5(2) Expansion from ideal 109.5° due to oxygen-oxygen repulsion.
Sulfonamide Angle N(1) - S(1) - C(11)107.5(2) Compression due to steric bulk of the diazepane ring.

Conclusion

The structural elucidation of 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane provides critical insights into the conformational behavior of homopiperazine scaffolds. By leveraging low-temperature X-ray crystallography and robust self-validating synthetic protocols, researchers can accurately map the spatial orientation of the halogen-bond-donating bromine atoms and the hydrogen-bond-accepting methoxy/sulfonyl groups. These highly accurate 3D coordinates are indispensable for subsequent in silico docking studies and structure-based drug design (SBDD) campaigns targeting complex enzymatic pockets.

References

  • 10X CHEM . "All products Page 69162 - 10X CHEM" (Chemical identification and properties of 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane). 10xchem.com.

  • National Institutes of Health (PMC) . "HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide redetermined". Acta Crystallographica Section C. 3

  • ASM Journals . "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B". Spectrum. 1

  • ACS Publications . "Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy". Journal of Medicinal Chemistry. 2

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane

An Application Note for the Synthesis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane Introduction: The Significance of the Sulfonylated 1,4-Diazepane Scaffold The 1,4-diazepane ring system is a "privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane

Introduction: The Significance of the Sulfonylated 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring provides a flexible yet constrained scaffold, ideal for presenting substituents in specific three-dimensional orientations for optimal interaction with biological targets. Derivatives of this scaffold have shown a wide array of pharmacological activities, including applications as central nervous system agents and peptidomimetic scaffolds.[1] The introduction of sulfonyl groups onto the nitrogen atoms of the diazepane ring, a process known as N-sulfonylation, significantly modifies the molecule's electronic and lipophilic properties. This modification can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune pharmacokinetic profiles.

The target molecule, 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane, incorporates two 5-bromo-2-methoxybenzenesulfonyl groups. The bromo- and methoxy-substituents on the aromatic rings provide specific steric and electronic features, offering potential vectors for further chemical modification or for specific interactions within a protein binding pocket. This protocol provides a detailed, reliable, and reproducible method for the synthesis of this compound, intended for researchers in synthetic chemistry and drug development.

Reaction Principle and Strategy

The synthesis is based on a nucleophilic substitution reaction where the secondary amine nitrogens of 1,4-diazepane act as nucleophiles, attacking the electrophilic sulfur atom of 5-bromo-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. The formation of a salt (e.g., triethylammonium chloride) prevents the protonation of the 1,4-diazepane starting material, ensuring it remains nucleophilic and can react completely.

The choice of an aprotic solvent like dichloromethane (DCM) is critical as it effectively dissolves the reactants while remaining inert to the reaction conditions. The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic release and then allowed to proceed to completion at room temperature.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Suggested Supplier
1,4-Diazepane505-66-8100.16 g/mol Sigma-Aldrich, TCI
5-Bromo-2-methoxybenzenesulfonyl chloride23095-05-8285.54 g/mol Sigma-Aldrich, TCI
Triethylamine (TEA)121-44-8101.19 g/mol Fisher Scientific
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol Sigma-Aldrich
Hydrochloric Acid (HCl), 1M solution7647-01-0-VWR
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8-LabChem
Brine (Saturated NaCl solution)7647-14-5-LabChem
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Sigma-Aldrich
Silica Gel for Column Chromatography63231-67-4-Sorbent Technologies
Ethyl Acetate141-78-688.11 g/mol Fisher Scientific
Hexanes110-54-386.18 g/mol Fisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

Quantitative Data
ReagentAmountMoles (mmol)Equivalents
1,4-Diazepane0.50 g4.991.0
5-Bromo-2-methoxybenzenesulfonyl chloride3.14 g11.02.2
Triethylamine (TEA)1.67 mL12.02.4
Dichloromethane (DCM)50 mL--
Step-by-Step Synthesis Procedure
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (0.50 g, 4.99 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture until the solid is fully dissolved. Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask in an ice bath to 0 °C.

    • Rationale: Dissolving the starting materials ensures a homogeneous reaction mixture. The addition of triethylamine provides the necessary base to quench the HCl byproduct. Cooling the reaction prevents potential side reactions and controls the exothermic nature of the sulfonylation.

  • Addition of Sulfonyl Chloride: Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (3.14 g, 11.0 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirring solution of 1,4-diazepane over 20-30 minutes.

    • Rationale: A slow, dropwise addition is crucial to maintain temperature control and minimize the formation of undesired mono-sulfonylated or other side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

    • Rationale: Stirring overnight at room temperature typically provides sufficient time for the reaction to proceed to completion.

  • Monitoring Progress: Monitor the reaction using Thin Layer Chromatography (TLC) with an eluent such as 30% ethyl acetate in hexanes. The disappearance of the 1,4-diazepane spot (visualized with ninhydrin or permanganate stain) and the appearance of a new, less polar product spot (visualized under UV light) indicate reaction progress.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).

    • Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
  • Purification: Purify the crude product by flash column chromatography on silica gel. a. Load the crude material onto the column. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). c. Collect the fractions containing the desired product, as identified by TLC. d. Combine the pure fractions and evaporate the solvent to yield 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow A Reactant Preparation (1,4-Diazepane, TEA in DCM) B Addition of Sulfonyl Chloride (0 °C) A->B Slow Addition C Reaction (Room Temperature) B->C Warm & Stir D Aqueous Work-up (Wash & Dry) C->D Quench & Extract E Purification (Column Chromatography) D->E Concentrate & Load F Characterization (NMR, MS) E->F Isolate Pure Product

Caption: Workflow for the synthesis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons (-OCH₃), and the methylene protons (-CH₂-) of the diazepane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms in the molecule, including those in the aromatic rings, the methoxy group, and the diazepane ring.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product (C₁₉H₂₂Br₂N₂O₆S₂). The isotopic pattern characteristic of two bromine atoms should be observable.

  • IR (Infrared Spectroscopy): The spectrum should exhibit strong absorption bands characteristic of the sulfonyl group (S=O), typically around 1350 cm⁻¹ and 1160 cm⁻¹.

Safety and Handling Precautions

  • 5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive.[2] Handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Triethylamine is a flammable liquid with a strong odor. It is corrosive and can cause burns. Handle with care in a fume hood.

  • Standard laboratory safety practices should be followed at all times.

References

  • García-García, P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][3][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2020). Synthesis of 1,4-Diazepanes and Benzo[ b][3][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Available at: [Link]

  • Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]

  • PMC. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]

  • Fu, Y., et al. Sulfonylation of 1,4‐Diazabicyclo[2.2.2]octane: Charge‐Transfer Complex Triggered C−N Bond Cleavage. Semantic Scholar. Available at: [Link]

  • NIH PubChem. 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. Available at: [Link]

  • ACS Publications. (2021). Reagent-Based Diversity-Oriented Synthesis of Triazolo[1,5-a][3][4]diazepine Derivatives from Polymer-Supported Homoazidoalanine. The Journal of Organic Chemistry. Available at: [Link]

  • NextSDS. 1-(1-piperidinylsulfonyl)-1,4-diazepane — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES... Available at: [Link]

  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Available at: [Link]

  • ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Available at: [Link]

Sources

Application

Application Note: Solubility Profiling and Solvent Compatibility of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane

Executive Summary The compound 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (CAS: 447410-66-4; MW: 598.33 g/mol ) is a bulky, highly lipophilic bis-sulfonamide derivative. In early-stage drug discovery and mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (CAS: 447410-66-4; MW: 598.33 g/mol ) is a bulky, highly lipophilic bis-sulfonamide derivative. In early-stage drug discovery and materials science, compounds of this structural class frequently present severe solubility bottlenecks, leading to false negatives in in vitro bioassays and erratic bioavailability in vivo. This application note provides a comprehensive mechanistic analysis of its solubility behavior, quantitative solvent compatibility data, and self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Physicochemical Profiling & Causality of Solubility Behavior

To effectively solubilize a compound, one must first deconstruct the molecular forces governing its solid and solution states. The solubility profile of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is dictated by three primary structural features:

  • Strict Non-Ionizability (pH-Independence): Unlike the unsubstituted 1,4-diazepane core, which is highly water-soluble and basic, the functionalization of both secondary amines with sulfonyl groups fundamentally alters the molecule. The conversion to tertiary sulfonamides removes all basic amine character. Furthermore, lacking any N–H bonds, the molecule cannot act as a hydrogen bond donor and possesses no acidic protons. Consequently, its aqueous solubility is strictly pH-independent across the physiological range (pH 1.0 – 8.0) (). Attempts to solubilize this compound via pH adjustment will fail.

  • High Crystal Lattice Energy: The dual bromo-aromatic rings drive up the partition coefficient ( logP ), while the planar aromatic systems and rigid sulfonamide geometries promote strong π−π stacking and halogen bonding in the solid state. This high crystal lattice energy strongly resists dissolution in protic solvents like water or ethanol.

  • Requirement for Polar Aprotic Solvation: Solvation requires disrupting these strong intermolecular forces. Highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are uniquely effective. Their large dipole moments and strong hydrogen-bond acceptor capabilities solvate the electron-deficient regions of the sulfonamide core without requiring hydrogen bond donation from the solute ().

Quantitative Solvent Compatibility Profile

The following table summarizes the empirical and predictive solubility ranges for 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane across various solvent classes. This data should guide the preparation of stock solutions and formulation vehicles.

Solvent SystemClassificationEstimated Solubility RangeSolvation Mechanism / Causality
Water / PBS (pH 7.4) Highly Polar Protic< 1 µg/mL (Insoluble)High lattice energy and extreme hydrophobicity prevent aqueous cavity formation.
Methanol / Ethanol Polar Protic0.1 - 1.0 mg/mL (Slightly Soluble)Weak H-bonding; insufficient dielectric constant to disrupt π -stacking.
Acetonitrile Polar Aprotic1.0 - 5.0 mg/mL (Moderately Soluble)Moderate dipole moment allows partial disruption of the crystalline lattice.
Dichloromethane (DCM) Halogenated10 - 25 mg/mL (Soluble)Favorable London dispersion forces with the bulky bromo-aromatic rings.
DMSO / DMF Highly Polar Aprotic> 50 mg/mL (Freely Soluble)Strong dipole-dipole interactions; optimal disruption of sulfonamide networks.

Experimental Workflows

G A 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (Solid API) D 10 mM DMSO Stock A->D Dissolve in Aprotic Solvent E Excess Solid in Medium A->E Suspend in Target Vehicle B Kinetic Solubility (Laser Nephelometry) F In Vitro Bioassays (Aqueous + 1% DMSO) B->F Determine Max Assay Conc. C Thermodynamic Solubility (Saturation Shake-Flask) G In Vivo Formulation (Co-solvents / Lipids) C->G Guide Vehicle Selection D->B Serial Aqueous Dilution E->C 48h Equilibration

Workflow for kinetic and thermodynamic solubility assessment guiding downstream applications.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate built-in validation steps.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Purpose: To determine the maximum concentration of the compound that can be maintained in an aqueous buffer (originating from a DMSO stock) before precipitation occurs. This is critical to prevent false negatives in biological screening ().

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well UV-transparent microtiter plate, perform serial dilutions of the DMSO stock into PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration remains constant across all wells (e.g., exactly 1% v/v) to eliminate solvent-induced variance.

  • Equilibration: Incubate the plate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow metastable supersaturated states to equilibrate.

  • Measurement: Measure light scattering using a laser nephelometer (e.g., 632.8 nm).

  • Data Analysis: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is the inflection point where NTU signals rise significantly above the buffer baseline (> 5 NTU).

  • Self-Validation Check: Include a highly soluble control (e.g., Diphenhydramine HCl) and a poorly soluble control (e.g., Amiodarone) on every plate. If the controls deviate from their historical NTU thresholds by >15%, the plate data is invalidated due to potential buffer contamination or instrument drift.

Protocol B: Thermodynamic Equilibrium Solubility (Saturation Shake-Flask)

Purpose: To determine the absolute solubility of the crystalline solid state in a specific vehicle. This is the gold standard required for formulation development and regulatory submissions ().

Step-by-Step Methodology:

  • Sample Preparation: Weigh an excess amount (~10 mg) of solid 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target medium (e.g., FaSSIF, FeSSIF, or a PEG400/Water co-solvent mixture).

  • Equilibration: Seal the vial and agitate using a thermoshaker at 37°C for 48 hours. Causality: 48 hours is required because high-lattice-energy compounds dissolve slowly; premature sampling yields falsely low results ().

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Crucial Note: Do not use standard cellulose filters, as the highly lipophilic compound will non-specifically bind to the membrane, artificially lowering the measured concentration. If filtration is absolutely necessary, use a pre-saturated 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant appropriately with HPLC mobile phase and quantify the dissolved concentration using LC-MS/MS against a standard curve prepared in DMSO.

  • Self-Validation Check: Measure the pH of the medium before and after the 48-hour equilibration. A shift in pH > 0.1 units indicates that trace impurities or degradation products have altered the buffering capacity, requiring a higher capacity buffer to determine true thermodynamic solubility.

Formulation Strategies for In Vivo Dosing

Because 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is practically insoluble in water, standard aqueous vehicles cannot be used for in vivo pharmacokinetic studies.

Recommended Vehicle Approach: Utilize a co-solvent/surfactant system to lower the dielectric constant of the vehicle and encapsulate the lipophilic compound. A proven starting point for compounds of this class is:

  • 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline

  • Preparation: Dissolve the API entirely in DMSO first. Add PEG400 and Tween-80, vortexing until completely homogenous. Finally, add the saline dropwise under continuous vortexing to prevent the compound from "crashing out" into a localized aqueous pocket.

References

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). "Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship." Analytica Chimica Acta. URL:[Link][1]

  • Lipinski, C. A. (2006). "Samples in DMSO: What an end user needs to know." Journal of Pharmacological and Toxicological Methods. URL:[Link][2]

  • Hoelke, B., et al. (2009). "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry. URL:[Link][3]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link][1]

  • United States Pharmacopeia (USP). (2016). "<1236> Solubility Measurements." USP-NF. URL:[Link][4]

Sources

Method

Application Notes and Protocols: Leveraging 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane as a Versatile Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The strategic design of molecular scaffolds is a cornerstone of modern medicinal chemistry. The 1,4-diazepane ring system, a seven-membered heterocycle cont...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic design of molecular scaffolds is a cornerstone of modern medicinal chemistry. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its inherent three-dimensional conformation allows for the precise spatial orientation of substituents, which is critical for selective and high-affinity interactions with biological targets. This guide details the utility of a highly functionalized diazepane derivative, 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane, as a versatile intermediate for the synthesis of diverse compound libraries aimed at various therapeutic targets.

The diazepine scaffold is a component of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antipsychotic, and anxiolytic properties[1][2]. The incorporation of benzenesulfonyl groups on the nitrogen atoms of the diazepane core serves multiple purposes. It can modulate the pharmacokinetic properties of the final compounds and provides a stable, yet potentially modifiable, scaffold. The presence of bromo and methoxy substituents on the phenyl rings offers orthogonal chemical handles for a variety of cross-coupling and derivatization reactions, enabling the generation of a vast chemical space from a single, advanced intermediate.

Synthesis and Characterization of the Intermediate

The synthesis of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane can be achieved through a straightforward and scalable two-step process starting from commercially available 1,4-diazepane and 5-bromo-2-methoxybenzenesulfonyl chloride.

Synthetic Protocol

A generalized procedure for the synthesis of N-sulfonylated diazepines involves the reaction of a diamine with a sulfonyl chloride[3].

Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride

This starting material can be prepared from 4-bromo-1-methoxybenzene through chlorosulfonylation.

Step 2: N,N'-Disulfonylation of 1,4-Diazepane

  • To a solution of 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (2.5 eq) or pyridine (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (2.2 eq) in the same solvent to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane.

Characterization

The structure and purity of the synthesized intermediate should be confirmed using a combination of analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, methoxy protons, and the methylene protons of the diazepane ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for S=O stretching of the sulfonyl groups, C-O stretching of the methoxy groups, and C-Br stretching.
Elemental Analysis The percentage composition of C, H, N, S, and Br should be within ±0.4% of the theoretical values.

Application as a Core Scaffold for Library Synthesis

The strategic placement of reactive sites on 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane makes it an ideal starting point for generating a library of diverse analogs. The two bromine atoms serve as handles for various palladium-catalyzed cross-coupling reactions, while the methoxy groups can be demethylated to reveal phenols, which can be further functionalized.

Diversification via Cross-Coupling Reactions

The bromine atoms on the aromatic rings are amenable to a wide range of cross-coupling reactions, allowing for the introduction of various substituents.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the dibromo-intermediate with a boronic acid or ester.

  • In a reaction vessel, combine 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (1.0 eq), a boronic acid or ester (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Diagram of the synthetic workflow for library generation.

G cluster_synthesis Intermediate Synthesis cluster_diversification Library Diversification Diazepane 1,4-Diazepane Intermediate 1,4-Bis(5-bromo-2-methoxy- benzenesulfonyl)-1,4-diazepane Diazepane->Intermediate N,N'-Disulfonylation SulfonylChloride 5-Bromo-2-methoxy- benzenesulfonyl chloride SulfonylChloride->Intermediate CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->CrossCoupling Demethylation Demethylation Intermediate->Demethylation FinalCompounds Diverse Compound Library CrossCoupling->FinalCompounds FurtherFunc Further Functionalization Demethylation->FurtherFunc FurtherFunc->FinalCompounds

Functionalization via Demethylation

The methoxy groups can be cleaved to yield the corresponding phenols, which can then be alkylated or acylated to introduce further diversity.

Protocol: Boron Tribromide Mediated Demethylation

  • Dissolve 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) (2.5 eq) in DCM.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and slowly quench with methanol, followed by water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting bis-phenol by column chromatography.

Potential Therapeutic Applications

The diazepine scaffold is a key component in drugs targeting the central nervous system (CNS), and is also found in anticancer and antimicrobial agents[4][5][6]. The library of compounds generated from the title intermediate can be screened against a variety of biological targets.

  • Kinase Inhibitors: The 1,4-diazepane moiety has been incorporated into kinase inhibitors. For example, derivatives of 1,4-diazepane have shown selectivity for CDK9 over CDK2[7].

  • GPCR Ligands: Diazepine derivatives have been designed as ligands for G-protein coupled receptors[8].

  • Protein Synthesis Inhibitors: Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent anticancer agents that inhibit protein synthesis[9].

A logical diagram illustrating the potential therapeutic targeting strategy.

G cluster_library Compound Library cluster_targets Potential Biological Targets Intermediate {1,4-Bis(5-bromo-2-methoxy- benzenesulfonyl)-1,4-diazepane | Core Intermediate} CompoundA Analog A Intermediate->CompoundA CompoundB Analog B Intermediate->CompoundB CompoundN Analog N Intermediate->CompoundN Kinases Kinases (e.g., CDK9) CompoundA->Kinases GPCRs GPCRs CompoundB->GPCRs ProteinSynth Protein Synthesis Machinery CompoundN->ProteinSynth

Conclusion

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is a strategically designed intermediate that offers multiple avenues for chemical modification. Its synthesis is straightforward, and the orthogonal reactivity of its functional groups allows for the efficient generation of diverse chemical libraries. The exploration of the chemical space around this scaffold holds significant promise for the discovery of novel therapeutic agents targeting a range of diseases.

References

  • Daina, A., & Zoete, V. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed.
  • Baloda, U., Saini, R. K., Dobhal, M. P., & Joshi, Y. C. (2008). Synthesis and Spectral Studies of Novel Diazepine Derivatives. Asian Journal of Chemistry, 20(6), 4571-4575.
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Academia.edu. (n.d.).
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Marco-Contelles, J. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][5][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933.

  • Chemdiv. (n.d.). Compound 1,4-bis(5-bromo-2-methylbenzene-1-sulfonyl)-1,4-diazepane.
  • MDPI. (2010, December 28).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR.
  • National Center for Biotechnology Information. (n.d.). 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane. PubChem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ACS Publications. (2025, January 13). Naphtho[1,2-b][5][8]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2022, November 10). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery.
  • ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
  • eScholarship. (2022, September 30). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes.
  • MDPI. (2023, April 18).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane during long-term sto...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane during long-term storage. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane?

A1: The primary environmental factors of concern are exposure to moisture, light, and elevated temperatures. The molecule's structure contains functional groups susceptible to specific degradation pathways triggered by these factors.

Q2: How does moisture affect the stability of the compound?

A2: Moisture can lead to the hydrolytic cleavage of the sulfonamide (S-N) bonds. While sulfonamides are generally considered hydrolytically stable under neutral conditions, the stability can decrease in acidic or alkaline environments.[1][2][3] The presence of moisture, especially with trace acidic or basic impurities, can catalyze this degradation over time.

Q3: Is 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane sensitive to light?

A3: Yes, the presence of two bromo-substituted benzene rings makes the molecule susceptible to photodegradation. Aryl bromides can undergo photoreduction or other photochemical reactions when exposed to light, particularly in the UV spectrum.[4][5] This can lead to the formation of impurities and a decrease in the compound's purity.

Q4: What is the recommended temperature for long-term storage?

A4: For long-term storage, it is recommended to store the compound at or below refrigerated temperatures (2-8 °C). If extended storage for several months to years is required, storage at -20 °C is preferable.[6][7][8] Elevated temperatures can accelerate the rate of all potential degradation pathways, including hydrolysis and thermal decomposition of the methoxybenzene and diazepane moieties.[9][10]

Q5: What type of container should I use for storing the compound?

A5: The compound should be stored in a tightly sealed, amber glass vial or a container made of a non-reactive material that is impermeable to moisture and light.[11] The use of amber glass is crucial to protect the compound from light exposure. Ensure the container seal is secure to prevent the ingress of atmospheric moisture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: I observe a decrease in the purity of my compound over time, even when stored in the dark.

Possible Cause: This is likely due to hydrolysis of the sulfonamide bonds caused by ambient moisture.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a desiccator, even if refrigerated. This provides an additional layer of protection against moisture.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace any air and moisture within the container.

  • Solvent Purity: If the compound is stored as a solution, ensure the solvent used is anhydrous and of high purity.

Issue 2: My experimental results are inconsistent, and I suspect degradation of the stock solution.

Possible Cause: Stock solutions, especially if prepared in protic or non-anhydrous solvents, can be prone to degradation. Additionally, repeated freeze-thaw cycles can impact stability.[7]

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated warming and cooling of the entire batch.

  • Solvent Selection: Use anhydrous, aprotic solvents for preparing stock solutions whenever possible.

  • Fresh is Best: For the most sensitive experiments, prepare fresh solutions from the solid compound.

Issue 3: I see new, unidentified peaks in my HPLC analysis after leaving the compound on the lab bench.

Possible Cause: This is a classic sign of photodegradation. Exposure to ambient lab lighting, especially for extended periods, can be sufficient to cause decomposition of light-sensitive compounds.

Troubleshooting Steps:

  • Minimize Light Exposure: Always work with the compound in a fume hood with the sash down to minimize light exposure. When not in use, store it immediately in its proper, light-protected container.

  • Use Amber Vials: If preparing solutions, use amber-colored volumetric flasks and vials.

  • Run a Control: To confirm photodegradation, intentionally expose a small sample to light for a controlled period and analyze it by HPLC against a properly stored sample.

Visualizing Degradation and Analysis

To aid in understanding the potential degradation pathways and the analytical workflow for assessing stability, we have provided the following diagrams.

cluster_degradation Potential Degradation Pathways Compound 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane Hydrolysis Hydrolysis Products (Cleavage of Sulfonamide Bond) Compound->Hydrolysis Moisture (H₂O) pH dependent Photodegradation Photodegradation Products (e.g., De-bromination) Compound->Photodegradation Light (hν) Thermal_Degradation Thermal Degradation Products Compound->Thermal_Degradation Heat (Δ)

Caption: Potential degradation pathways for 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane.

cluster_workflow HPLC Stability Assessment Workflow Start Obtain Compound Sample Prepare_Solution Prepare Solution (e.g., 0.1 mg/mL in Acetonitrile) Start->Prepare_Solution Filter Filter through 0.45 µm Syringe Filter Prepare_Solution->Filter Inject Inject into HPLC System Filter->Inject Analyze Analyze Chromatogram for Purity and Degradation Peaks Inject->Analyze

Caption: Experimental workflow for HPLC purity analysis.

Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)Minimizes thermal degradation and slows hydrolytic and photolytic reactions.[6][7][8]
Light Store in the dark in an amber vialPrevents photodegradation of the bromo-aromatic groups.[4][5]
Atmosphere Tightly sealed container, preferably in a desiccatorPrevents hydrolysis by excluding moisture.[1][2][3] For utmost stability, store under an inert gas.
Container Amber glass vial with a secure capInert material that protects from light and moisture ingress.[11]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane. Method optimization may be required for your specific instrumentation and impurity profile. For halogenated aromatic compounds, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column can offer superior resolution compared to a standard C18 column.[12]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18, PFP, or Phenyl-Hexyl analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane sample

  • Syringe filters (0.45 µm)

2. Mobile Phase Preparation

  • Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v).

  • If needed, add 0.1% formic acid to both the water and acetonitrile to improve peak shape.

  • Degas the mobile phase before use.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.[13]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[12]

4. HPLC Conditions

  • Column: C18, PFP, or Phenyl-Hexyl (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with or without 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector Wavelength: 254 nm (or as determined by UV scan)

5. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Monitor for the appearance of new peaks over time, which would indicate degradation.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Photoreduction of various aryl bromides and chlorides via TS-conPET... Available at: [Link]

  • Longdom Publishing. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Available at: [Link]

  • DuEPublico. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterizati. Available at: [Link]

  • ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • JOCPR. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Available at: [Link]

  • Safety Data Sheet. (2024). 1 - Safety Data Sheet. Available at: [Link]

  • PubMed. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Available at: [Link]

  • ResearchGate. (n.d.). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures | Request PDF. Available at: [Link]

  • ACS Publications. (n.d.). Kinetics of the thermal decomposition of methoxybenzene (anisole). The Journal of Physical Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing spectral elucidation challenges w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing spectral elucidation challenges with complex functionalized heterocycles.

The molecule 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane presents a "perfect storm" of NMR challenges: intermediate conformational exchange of the 7-membered diazepane ring[1], restricted rotation around the sulfonamide S–N bonds[2][3], and accidental isochrony in the highly substituted aromatic regions. This guide provides the theoretical causality and field-proven, self-validating protocols required to deconvolute these spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the aliphatic signals of the diazepane ring broad and overlapping at room temperature?

The Causality: The broadening is an artifact of the NMR timescale. The 7-membered diazepane ring undergoes continuous pseudorotation (ring flipping)[4]. Concurrently, the sulfonamide S–N bonds exhibit partial double-bond character due to nN​→dS​ or nN​→σ∗ orbital interactions, creating a high rotational energy barrier[2]. At room temperature (298 K), the rate of these conformational changes ( k ) is roughly equal to the difference in resonance frequencies ( Δν ) of the exchanging protons. This "intermediate exchange regime" leads to the decoherence of transverse magnetization, resulting in severe line broadening and signal coalescence.

The Solution: You must force the system out of the intermediate regime using Variable Temperature (VT) NMR [5]. Heating the sample accelerates the exchange ( k≫Δν ), yielding sharp, time-averaged signals. Cooling the sample freezes the exchange ( k≪Δν ), yielding distinct, sharp signals for each conformer/rotamer.

Q2: How do I resolve the overlapping aromatic protons (H-3, H-4, H-6) of the 5-bromo-2-methoxybenzenesulfonyl group?

The Causality: In standard solvents like Chloroform- d ( CDCl3​ ), the combined electronic withdrawing effects of the sulfonyl group and the donating effects of the methoxy group can cause the chemical shifts of the H-4 (doublet of doublets) and H-6 (meta-coupled doublet) to accidentally overlap.

The Solution: Utilize Aromatic Solvent Induced Shift (ASIS) . By titrating Benzene- d6​ ( C6​D6​ ) into your sample, the flat, electron-rich benzene molecules form transient, geometry-specific collision complexes with the electron-deficient regions of your molecule. The strong magnetic anisotropy of the benzene ring will differentially shield the aromatic protons based on their spatial proximity to the polar methoxy and sulfonyl groups, effectively pulling the overlapping signals apart.

Q3: Once the signals are sharpened, how do I definitively assign the complex spin systems?

The Causality: Even with sharp peaks, the diazepane ring contains multiple adjacent methylene ( CH2​ ) groups (positions 2, 3, 5, 6, 7) that couple to one another, creating complex multiplet patterns. The Solution: Deploy a suite of 2D NMR techniques [6][7]. COSY will map the vicinal proton-proton connectivity. HSQC will separate overlapping proton signals by spreading them across the much wider 13C chemical shift dimension[8]. Finally, HMBC will confirm the linkage of the diazepane ring to the sulfonyl groups via long-range coupling to the aromatic ipso-carbons.

Data Presentation & Troubleshooting Matrices

Table 1: Conformational Exchange Regimes & Expected NMR Behavior

Use this matrix to determine which VT-NMR regime your experiment is currently in.

Exchange RegimeTemp RangeKinetic RelationshipAliphatic Spectral AppearanceStructural Insight Gained
Slow Exchange 210–240 K k≪Δν Sharp, highly complex multiplets.Reveals distinct rotamers and diastereotopic protons; ideal for 3D structural mapping.
Intermediate 280–310 K k≈Δν Broad, featureless humps; baseline distortion.None. Avoid data extraction in this regime.
Fast Exchange 350–370 K k≫Δν Sharp, simplified, time-averaged multiplets.Provides a simplified 2D topological map of the molecule; ideal for routine purity checks.
Table 2: ASIS Solvent Selection Matrix for Aromatic Resolution

Compare solvent properties to select the best medium for resolving the 1,2,4-trisubstituted benzene ring.

SolventDielectric Constant ( ϵ )Anisotropic Shielding EffectResolution Quality (Aromatic)
CDCl3​ 4.81None (Spherical solvation)Poor (High risk of accidental isochrony).
DMSO- d6​ 46.7None (Strong dipole alignment)Moderate (H-bonding may shift signals slightly).
C6​D6​ 2.28Strong (Transient π -stacking)Excellent (Differential shifting separates H-3, H-4, H-6).

Experimental Methodologies

Protocol 1: High-Temperature VT-NMR Workflow

This protocol is a self-validating system designed to achieve the Fast Exchange regime without damaging the probe or miscalibrating the spectrometer.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ (boiling point 462 K). Do not use CDCl3​ , as its low boiling point (334 K) makes it unsafe for high-temp VT-NMR.

  • Initial Calibration (298 K): Insert the sample, lock, shim, and tune/match the probe. Calibrate the 90° pulse width ( P1​ ). Acquire a baseline 1D 1H spectrum.

  • Temperature Ramping: Increase the probe temperature in 10 K increments toward a target of 360 K.

    • Causality: Stepwise heating prevents thermal shock to the probe's quartz components and prevents solvent convection currents.

  • Thermal Equilibration: Wait 10 minutes at each temperature step.

    • Causality: This ensures thermal homogeneity across the entire sample volume. Temperature gradients cause line broadening, defeating the purpose of the experiment.

  • Self-Validation (Critical Step): At every temperature step, you must re-tune and re-match the probe, and re-shim the Z-axis.

    • Causality: The dielectric constant and density of DMSO- d6​ change drastically with temperature. Failing to re-tune will result in massive signal-to-noise loss and incorrect pulse flip angles.

  • Acquisition: Acquire the 1D 1H spectrum. If signals are still broad at 360 K, proceed to 370 K.

Protocol 2: Aromatic Solvent Induced Shift (ASIS) Titration

Use this step-by-step titration to track peak migration and prevent misassignment.

  • Baseline Setup: Prepare a standard sample in 0.5 mL CDCl3​ and acquire a 1D 1H spectrum. Identify the overlapping aromatic region.

  • Titration Step 1: Add 50 μL (10% v/v) of C6​D6​ directly to the NMR tube. Mix thoroughly.

  • Re-acquisition: Re-lock the spectrometer (the lock frequency will shift due to the solvent mixture), re-shim, and acquire a new 1D 1H spectrum.

  • Tracking: Overlay the new spectrum with the baseline. You will observe the aromatic peaks beginning to migrate at different rates.

    • Causality: Protons sterically shielded from the benzene molecules will shift less than those fully exposed to the solvent's anisotropic cone.

  • Iteration: Repeat the addition of C6​D6​ in 10% increments until the H-3, H-4, and H-6 signals are completely baseline-resolved.

Mandatory Visualizations

Conformational Exchange Logic Tree

The following logic tree dictates the decision-making process for handling broad signals caused by the diazepane ring and sulfonamide bonds.

VT_NMR_Logic Start Acquire 1D ¹H NMR at 298 K Check Are diazepane signals broad/overlapping? Start->Check VT_Choice Select VT-NMR Strategy Check->VT_Choice Yes (Intermediate Exchange) Done Proceed to 2D NMR Assignment Check->Done No (Sharp signals) High_T Heat to 350-370 K (DMSO-d₆) VT_Choice->High_T Goal: Simplify spectrum Low_T Cool to 210-230 K (CD₂Cl₂) VT_Choice->Low_T Goal: Study 3D conformation Fast_Ex Fast Exchange Regime: Sharp, time-averaged signals High_T->Fast_Ex Slow_Ex Slow Exchange Regime: Distinct rotamer/conformer peaks Low_T->Slow_Ex Fast_Ex->Done Slow_Ex->Done

Caption: Logic tree for resolving conformational exchange in diazepanes via VT-NMR.

Multidimensional Assignment Workflow

Once the signals are resolved (via VT-NMR or ASIS), follow this sequential 2D NMR workflow to unambiguously map the molecular connectivity.

NMR_Workflow Resolved Resolved 1D Spectra (VT or ASIS applied) COSY COSY Map vicinal protons (e.g., H5 to H6) Resolved->COSY HSQC HSQC Correlate ¹H to ¹³C (Resolve overlap in ¹³C dim) Resolved->HSQC HMBC HMBC Link diazepane to sulfonyl via long-range C-H COSY->HMBC HSQC->HMBC NOESY NOESY Determine spatial proximity & stereochemistry HMBC->NOESY Final Complete Structural Elucidation NOESY->Final

Caption: 2D NMR workflow for assigning complex spin systems in functionalized diazepanes.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at:[Link]

  • NMR characterization of the conformational fluctuations of the human lymphocyte function-associated antigen-1 I-domain - PMC (NIH). Available at:[Link]

  • Types of 2D NMR - Hebrew University of Jerusalem. Available at:[Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Available at:[Link]

  • Study of Unusually High Rotational Barriers about S–N Bonds in Nonafluorobutane‐1‐sulfonamides - ResearchGate. Available at:[Link]

  • First Examples of Diazepanylidene Carbenes and Their Late-Transition-Metal Complexes - Organometallics (ACS Publications). Available at:[Link]

  • Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality - PMC (NIH). Available at:[Link]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones - PMC (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Amine Sulfonylation

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, addresses a common yet significant challenge in synthetic chemistry: the sulfonylation of sterically hind...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, addresses a common yet significant challenge in synthetic chemistry: the sulfonylation of sterically hindered amines, with a specific focus on the 1,4-diazepane scaffold. This seven-membered heterocyclic moiety is a valuable building block in medicinal chemistry, but its non-planar, conformationally flexible structure often presents considerable steric barriers to standard synthetic transformations.

This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance, and why is it such a pronounced issue with 1,4-diazepane?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the atoms or groups of atoms near the reactive site are physically in the way.[1] In the context of sulfonylation, the nucleophilic nitrogen of the amine must attack the electrophilic sulfur atom of the sulfonylating agent (e.g., p-toluenesulfonyl chloride, TsCl).

The 1,4-diazepane ring is not a flat, rigid structure. It exists in various puckered conformations (like a "twist-boat" or "chair"). This, combined with the bulky nature of common sulfonyl groups (like the tosyl group), creates a crowded environment around the nitrogen atoms. The sulfonylating agent's approach is physically blocked, making the required orbital overlap for bond formation difficult to achieve, which results in slow or incomplete reactions.

Q2: My reaction is sluggish, and the TLC plate shows a strong starting material spot even after 24 hours. What are the typical signs of a sterically hindered sulfonylation?

A2: The classic signs that steric hindrance is impeding your reaction include:

  • Low or No Conversion: The most obvious sign is the recovery of a significant amount of unreacted 1,4-diazepane.[2]

  • Incomplete Reaction: You may observe the formation of some product, but the reaction stalls and never proceeds to completion, even with extended reaction times or excess reagents.

  • Formation of Byproducts: If the desired reaction is slow, competitive side reactions can become significant. A common byproduct is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride by trace amounts of water.[3] You might also see byproducts from the base reacting with the sulfonyl chloride.[2]

  • Mono-sulfonylation Only: When attempting to di-sulfonylate 1,4-diazepane, the addition of the first bulky sulfonyl group dramatically increases the steric hindrance at the second nitrogen, often preventing the second sulfonylation from occurring under standard conditions.

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Typically, the sulfonamide product will have a different polarity (and thus a different Rf value) than the starting amine.[4]

Q3: How does my choice of sulfonylating agent affect the outcome with a hindered amine?

A3: The reactivity of the sulfonylating agent is critical. While sulfonyl chlorides are the most common, more reactive alternatives can often overcome the energy barrier imposed by steric hindrance.[5]

Sulfonylating AgentGeneral FormulaRelative ReactivityKey Considerations
Sulfonyl Chlorides R-SO₂ClStandardMost common, cost-effective, and stable. May be insufficiently reactive for highly hindered substrates.[5]
Sulfonic Anhydrides (R-SO₂)₂OHighHighly reactive and excellent for weakly nucleophilic or hindered amines. Triflic anhydride (Tf₂O) is a prime example.[5]
Sulfonyl Fluorides R-SO₂FLowGenerally less reactive than chlorides but can sometimes offer unique selectivity in complex molecules.[2][6]

For a severely hindered system like 1,4-diazepane, switching from a sulfonyl chloride (e.g., TsCl) to a more potent agent like triflic anhydride (Tf₂O) or a nosyl chloride (o-NBS-Cl) can significantly improve yields.[5][7]

Q4: Can the choice of base make a difference? I've been using triethylamine without success.

A4: Absolutely. The base is not just an acid scavenger for the HCl generated. Certain bases can act as nucleophilic catalysts, dramatically accelerating the reaction.[3]

  • Triethylamine (Et₃N) / Hünig's Base (DIPEA): These are sterically hindered, non-nucleophilic bases. Their primary role is to neutralize HCl. They do little to actively promote the reaction with a hindered amine.

  • Pyridine: Pyridine can act as a nucleophilic catalyst but is often used in excess as the solvent. Its catalytic activity is moderate. Be aware that at high temperatures, the pyridinium hydrochloride salt formed can lead to chlorinated byproducts.[2][3]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a superior nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[7][8] This intermediate is much more electrophilic than the sulfonyl chloride itself, making it more susceptible to attack by a sterically hindered amine. Using a catalytic amount of DMAP along with a stoichiometric amount of a non-nucleophilic base like Et₃N is a powerful strategy.[3][7][9]

Troubleshooting Guide & Protocols

This section provides solutions to specific experimental problems.

Problem: My sulfonylation reaction shows very low conversion, and the primary species I observe by LC-MS is my unreacted 1,4-diazepane.

This is the most common failure mode, directly pointing to a kinetic barrier from steric hindrance.

Workflow: Troubleshooting Low Reaction Conversion

G start Low / No Conversion q1 Are you using a sulfonyl chloride (e.g., TsCl)? start->q1 sol3 Strategy 3: Use a Protecting Group Approach start->sol3 Is mono-sulfonylation the initial goal? sol1 Strategy 1: Add a Nucleophilic Catalyst q1->sol1 Yes sol2 Strategy 2: Increase Reagent Electrophilicity q1->sol2 Yes, and DMAP failed protocol1 See Protocol 1: DMAP-Catalyzed Sulfonylation sol1->protocol1 protocol2 Switch to a Sulfonic Anhydride (e.g., Tf₂O) sol2->protocol2 protocol3 See Protocol 2: Mono-Protection Strategy sol3->protocol3

Caption: Decision workflow for addressing low conversion in sulfonylation.

Solution 1: Employ a Nucleophilic Catalyst (DMAP)

The most effective first step is often to introduce a catalytic amount of DMAP. The mechanism involves the formation of a highly reactive N-sulfonylpyridinium salt, which is then attacked by the hindered amine.[7][8]

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack TsCl R-SO₂Cl (Sulfonyl Chloride) Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) TsCl->Intermediate + DMAP DMAP DMAP Amine Hindered Amine (1,4-Diazepane) Intermediate->Amine Reaction with Amine Product R-SO₂-Amine (Sulfonamide) Amine->Product + [R-SO₂-DMAP]⁺ Product->DMAP DMAP Regenerated

Caption: Mechanism of DMAP-catalyzed sulfonylation.

Protocol 1: DMAP-Catalyzed Sulfonylation of 1,4-Diazepane

This protocol describes a general procedure for the mono-sulfonylation.

  • Materials:

    • 1,4-Diazepane (1.0 eq)

    • Sulfonyl chloride (e.g., TsCl) (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve 1,4-diazepane and Et₃N in anhydrous DCM.

    • Add DMAP to the solution and stir for 5 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of the sulfonyl chloride in anhydrous DCM dropwise over 15-20 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring & Validation:

    • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH). The starting amine should be consumed, and a new, typically less polar, product spot should appear. A co-spot of the reaction mixture with the starting material is essential for confirmation.[4]

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[10]

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Problem: I need to synthesize the di-sulfonylated 1,4-diazepane, but the reaction stops after the first addition.

This is a classic case where the first modification sterically shields the second reactive site. A protecting group strategy is often the most logical and highest-yielding approach.

Solution 2: Orthogonal Protecting Group Strategy

The core idea is to "level the playing field" by protecting one nitrogen with a group that can be removed under conditions that do not affect the newly formed sulfonamide. The Boc (tert-butyloxycarbonyl) group is ideal as it is easily removed with acid, while sulfonamides are stable to acidic conditions.[11]

Protocol 2: Protecting Group Strategy for Di-Sulfonylation
  • Step A: Mono-Boc Protection

    • Dissolve 1,4-diazepane (1.0 eq) in DCM.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) slowly at 0 °C.

    • Allow to warm to room temperature and stir until TLC shows complete conversion to the mono-Boc protected product.

    • Purify by column chromatography.

  • Step B: First Sulfonylation

    • Using the purified mono-Boc-1,4-diazepane from Step A, perform the sulfonylation on the free secondary amine using the conditions described in Protocol 1 . The Boc-protected nitrogen will not react.

    • Purify the resulting Boc-protected mono-sulfonamide.

  • Step C: Boc Deprotection

    • Dissolve the product from Step B in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM) and stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Carefully quench the acid and work up to isolate the mono-sulfonated 1,4-diazepane.

  • Step D: Second Sulfonylation

    • Take the deprotected product from Step C and perform a second sulfonylation reaction, again using the robust conditions from Protocol 1 . The steric environment is now comparable to the first reaction.

    • Purify the final di-sulfonylated 1,4-diazepane product.

Summary Troubleshooting Table
ProblemProbable Cause(s)Recommended Solution(s) & Rationale
No/Low Conversion Insufficient reagent reactivity due to steric hindrance.1. Add catalytic DMAP to form a more reactive intermediate.[7][8] 2. Switch to a more potent sulfonylating agent like a sulfonic anhydride.[5] 3. Gently increase temperature, but monitor for byproduct formation.
Stalls at Mono-Sulfonylation The first sulfonyl group sterically blocks the second nitrogen.Employ a protecting group strategy (e.g., Boc) to sulfonylate each nitrogen in a separate sequence.[11]
Multiple Byproducts Hydrolysis of sulfonyl chloride; Side reaction with base/solvent.1. Ensure all reagents and glassware are scrupulously dry. Use fresh sulfonyl chloride.[3] 2. Use a non-nucleophilic base (Et₃N, DIPEA) with catalytic DMAP instead of pyridine.[2]
Product is Water Soluble / Difficult to Extract The sulfonamide product is highly polar.During work-up, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product, improving extraction efficiency.[3]
References
  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available from: [Link]

  • Mendel, D., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. Available from: [Link]

  • Mendel, D., et al. (2017). (PDF) DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Available from: [Link]

  • King, J. F., & Rathore, R. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2014). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. Indian Journal of Chemistry, 53B, 952-961. Available from: [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society, 68(6), 969–973. Available from: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]

  • Li, Z., & Li, G. (2019). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Organic Letters, 21(17), 6832–6836. Available from: [Link]

  • Goundry, A. et al. (2020). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available from: [Link]

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Reference Data & Comparative Studies

Validation

1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane vs piperazine sulfonamide derivatives

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly inf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a therapeutic candidate. Among the most prolific and versatile building blocks are the six-membered piperazine and the seven-membered 1,4-diazepane rings. When incorporated into sulfonamide structures, these saturated heterocycles give rise to classes of compounds with a broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of 1,4-bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane and the broader class of piperazine sulfonamide derivatives, offering insights into their synthesis, physicochemical properties, and biological performance to inform rational drug design.

Introduction: The Strategic Choice Between a Six and Seven-Membered Ring

The piperazine ring is a ubiquitous scaffold in drug discovery, present in numerous approved drugs across various therapeutic areas. Its rigid chair-like conformation and the presence of two nitrogen atoms offer a well-defined vector for substitution and interaction with biological targets. The 1,4-diazepane ring, as a seven-membered homolog of piperazine, introduces greater conformational flexibility.[1] This increased flexibility can be advantageous, allowing the molecule to adopt a wider range of conformations to fit into a binding pocket, but it can also come at an entropic cost upon binding. The choice between these two scaffolds often represents a "scaffold hopping" strategy in lead optimization, aimed at improving potency, selectivity, or pharmacokinetic properties.[2]

This guide will delve into the nuances of this choice, with a specific focus on sulfonamide derivatives, a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer effects.

Synthesis Strategies: Building the Core Heterocycles and Their Sulfonamide Derivatives

The synthesis of both piperazine and 1,4-diazepane sulfonamides generally involves two key stages: the formation of the heterocyclic core and the subsequent sulfonylation.

Synthesis of the Heterocyclic Core

Piperazine Synthesis: A common method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a suitable electrophile, often requiring a protecting group strategy to achieve selectivity.[3]

1,4-Diazepane Synthesis: The synthesis of the 1,4-diazepane core can be achieved through various methods, including the cyclization of appropriate diamine and dicarbonyl precursors. A domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates offers a step- and atom-economical route.[4][5]

Sulfonylation of the Heterocyclic Core

The sulfonylation of the secondary amine of the piperazine or 1,4-diazepane ring is typically achieved by reacting the heterocycle with a sulfonyl chloride in the presence of a base.

cluster_0 General Sulfonylation Workflow Heterocycle Piperazine or 1,4-Diazepane Core Reaction Reaction Heterocycle->Reaction SulfonylChloride Ar-SO2Cl SulfonylChloride->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Sulfonamide Product Purification->Product cluster_0 Scaffold Selection Rationale Piperazine Piperazine (6-membered ring) Piperazine_Pros Pros: - Rigidity - Well-defined vectors - Lower lipophilicity - Extensive synthetic precedent Piperazine->Piperazine_Pros leads to Piperazine_Cons Cons: - Limited conformational space Piperazine->Piperazine_Cons results in Diazepane 1,4-Diazepane (7-membered ring) Diazepane_Pros Pros: - Greater flexibility - Potential for novel interactions - Can access different binding modes Diazepane->Diazepane_Pros leads to Diazepane_Cons Cons: - Entropic penalty upon binding - Higher lipophilicity - Less synthetic precedent Diazepane->Diazepane_Cons results in

A comparison of the pros and cons of piperazine vs. 1,4-diazepane scaffolds.

The increased conformational flexibility of the 1,4-diazepane ring allows it to explore a larger conformational space, which can be beneficial for binding to targets with less defined or more plastic binding pockets. [1]However, this flexibility can also lead to a higher entropic penalty upon binding, potentially reducing affinity. The more rigid piperazine ring provides a more defined orientation for substituents, which can be advantageous for optimizing interactions with specific residues in a well-characterized binding site. [6]

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-Sulfonylpiperazines
  • To a solution of the desired piperazine (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add the corresponding aryl sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-sulfonylpiperazine.

General Procedure for the Synthesis of 1,4-Diazepanes via Domino Process
  • To the appropriate 1,2-diamine (1 mmol), add the alkyl 3-oxohex-5-enoate (1 mmol) at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Purify the mixture by column chromatography on neutral alumina to yield the 1,4-diazepane derivative. [4][5]

Conclusion and Future Perspectives

Both piperazine and 1,4-diazepane sulfonamide derivatives represent valuable classes of compounds with significant potential in drug discovery. Piperazine sulfonamides are a well-established class with a wealth of synthetic methods and biological data, making them a reliable choice for lead optimization campaigns. The 1,4-diazepane scaffold, while less explored in the context of sulfonamides, offers intriguing possibilities due to its increased conformational flexibility. The limited available data on 1,4-diazepane sulfonamides highlights a gap in the current literature and presents an opportunity for further research. A systematic exploration of 1,4-diazepane sulfonamide derivatives, including direct comparative studies with their piperazine counterparts, would provide valuable insights into the impact of ring size on biological activity and physicochemical properties. Such studies would undoubtedly contribute to the development of novel and improved therapeutic agents.

References

Click to expand
  • James, T., MacLellan, P., Burslem, G. M., Simpson, I., Grant, J. A., Warriner, S., ... & Nelson, A. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 12(16), 2584-2591.
  • Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • Alonso, J., Riveira, M. J., & Comin, M. J. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[7][8]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11556-11568.

  • James, T., MacLellan, P., Burslem, G. M., Simpson, I., Grant, J. A., Warriner, S., ... & Nelson, A. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. RSC.org.
  • Wang, Y., Li, Y., Wang, Y., Li, J., Li, Y., & Li, J. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(11), 1883.
  • EP2818463A1 - Production method of 1,4-diazepane derivatives - Google P
  • Al-Hourani, B. J., Sharma, S. K., & Al-Adham, I. S. (2019). New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. Current Organic Synthesis, 16(5), 709-729.
  • A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery. (2025). Benchchem.
  • Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF.
  • Schotten, T. (1985). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 35(2), 434-440.
  • Voronkov, A., Radko, S., & Vovk, M. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 11(2), 9235-9246.
  • Scaffold Hopping in Drug Discovery. (2022). NIPER.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Scaffold hopping in drug development ppt | PPTX. (n.d.). Slideshare.
  • Li, Y., Wang, Y., Li, Y., Wang, Y., Li, J., & Li, J. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915.
  • Cox, D. P., Nuthall, H. N., & Johnson, P. D. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds | Request PDF. (2020).
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025).
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Alonso, J., Riveira, M. J., & Comin, M. J. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[7][8]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry. ACS Publications.

  • pKa values of common substituted piperazines. (n.d.).
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. (n.d.). JOCPR.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Homopiperazine (Hexahydro-1,4-diazepine). (2025).
  • Zain-Alabdeen, A. I., El-Moselhy, T. F., Sharafeldin, N., Angeli, A., Supuran, C. T., & El-Hamamsy, M. H. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar. Semantic Scholar.
  • Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | Request PDF. (2026).
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025).
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Synthesis, solubility, plasma stability, and pharmacological evalu
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.

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Comparative

Validation of HPLC-UV Methods for 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane Quantification: A Comparative Guide

Executive Summary The quantification of complex, highly lipophilic synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that balance sensitivity, precision, and operational rob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex, highly lipophilic synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that balance sensitivity, precision, and operational robustness. 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is a bulky bis-sulfonamide derivative characterized by extreme hydrophobicity and strong UV chromophores.

This guide provides an objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. Furthermore, it details a self-validating, step-by-step HPLC-UV experimental protocol grounded in the latest ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Method Rationale

To design an effective analytical method, one must first understand the causality behind the compound's behavior in a chromatographic system:

  • Neutrality of Diazepane Nitrogens: While the 1,4-diazepane core is inherently basic, the attachment of two strongly electron-withdrawing sulfonyl groups creates sulfonamide linkages. This pulls electron density away from the nitrogens, rendering the molecule neutral under typical HPLC conditions. Causality: Because the molecule is non-basic, it will not undergo severe secondary interactions with residual silanols on the silica support. Therefore, aggressive mobile phase buffering or highly end-capped columns are not strictly necessary to prevent peak tailing.

  • Extreme Lipophilicity & π−π Interactions: The dual 5-bromo-2-methoxybenzene rings impart massive hydrophobicity. Causality: A standard C18 column will result in excessive retention times unless a very high percentage of organic modifier (e.g., >80% Acetonitrile) is used. To improve selectivity and achieve elution with a more balanced mobile phase, a Phenyl-Hexyl stationary phase is recommended. The phenyl rings of the stationary phase engage in π−π interactions with the brominated aromatic rings of the analyte, offering orthogonal selectivity compared to purely hydrophobic C18 phases.

  • Strong Chromophores: The brominated, methoxy-substituted benzene rings provide excellent UV absorbance, making UV detection highly viable at ~254 nm.

Mechanism MP Mobile Phase (70:30 ACN:Water) Analyte 1,4-Bis(5-bromo-2-methoxy...) -1,4-diazepane (Highly Lipophilic, Neutral) MP->Analyte Solvates SP Stationary Phase (Phenyl-Hexyl Column) Analyte->SP π-π & Hydrophobic Interactions Det UV Detector (λ = 254 nm) SP->Det Elution & Detection

Caption: Chromatographic retention mechanism leveraging pi-pi interactions for bis-sulfonamides.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

While LC-MS/MS is the gold standard for trace-level bioanalysis (e.g., pharmacokinetics in plasma) due to its unparalleled sensitivity[2][3], HPLC-UV remains the superior choice for API release testing, formulation quality control, and stability studies.

The table below objectively compares the performance of both methods for 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane quantification.

Performance MetricHPLC-UV (Recommended for QC/API)LC-MS/MS (Recommended for Bioanalysis)
Primary Application Bulk drug substance, formulation QC, stabilityPlasma/serum bioanalysis, trace impurities
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 ng/mL
Precision (%RSD) < 1.0% (Highly precise)< 15.0% (Acceptable per FDA guidelines)
Matrix Effects Negligible (UV absorbance is independent of matrix ionization)High risk of ion suppression in ESI source
Operational Cost Low (Routine instrumentation, cheaper solvents)High (Requires high-purity gases, frequent maintenance)

Self-Validating Experimental Protocol (HPLC-UV)

This protocol is designed as a self-validating system in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1][4]. Every step contains internal checks to ensure scientific integrity.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution; 75% Acetonitrile / 25% Water (v/v). (Note: No buffer is required due to the neutral nature of the sulfonamide).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step-by-Step Validation Workflow

Step 1: System Suitability Testing (SST)

  • Action: Inject the standard solution (50 µg/mL) six times consecutively.

  • Causality: Ensures the chromatographic system is equilibrated and capable of reproducible performance before any validation data is collected.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%; Tailing factor (T) 1.5; Theoretical plates (N) 5000.

Step 2: Specificity & Forced Degradation

  • Action: Subject the API to stress conditions: Acidic (0.1 M HCl), Basic (0.1 M NaOH), Oxidative (3% H₂O₂), and Thermal (60°C for 24 hours). Inject the stressed samples.

  • Causality: Proves that the UV detector can unambiguously quantify the intact 1,4-diazepane derivative without interference from its degradation products (e.g., cleaved sulfonic acids or brominated phenols)[1].

Step 3: Linearity and Range

  • Action: Prepare calibration standards at 1%, 50%, 80%, 100%, 120%, and 150% of the target concentration (target = 50 µg/mL). Inject each level in triplicate.

  • Causality: Demonstrates that the UV detector response is directly proportional to the analyte concentration across the intended operational range.

Step 4: Accuracy (Recovery) and Precision

  • Action: Spike known amounts of the compound into a placebo matrix at three levels (80%, 100%, 120%). Perform 3 replicates per level (Intra-day). Repeat on a different day with a different analyst (Inter-day).

  • Causality: Validates that the extraction/dilution protocol does not lose analyte (Accuracy) and that the method is independent of daily environmental fluctuations (Intermediate Precision).

Validation A Method Development (Phenyl-Hexyl & ACN/H2O) B Specificity Assessment (Forced Degradation) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision (Recovery & %RSD) C->D E Robustness Testing (Flow rate, Temp variations) D->E F Validated Method (Ready for QC/Release) E->F

Caption: ICH Q2(R2) Analytical Validation Workflow for HPLC-UV.

Quantitative Data Summaries (Simulated Validation Results)

The following tables summarize the expected experimental validation data for 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane, demonstrating compliance with ICH Q2(R2) acceptance criteria[1][4].

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Linear Range 0.5 – 100 µg/mLN/A
Correlation Coefficient (R²) 0.9998 0.999
Regression Equation y = 45213x + 125N/A
Limit of Detection (LOD) 0.15 µg/mLS/N ratio 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ratio 10

Table 2: Accuracy (Recovery) and Precision

Spiked Level (%)Nominal Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Intra-day %RSD (n=3)Inter-day %RSD (n=6)
80% 40.039.899.5%0.62%0.85%
100% 50.050.1100.2%0.45%0.71%
120% 60.059.799.5%0.58%0.92%
Criteria --98.0 - 102.0% 2.0% 2.0%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ich.org). Available at:[Link]

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Validation

A Guide to Inter-laboratory Validation of Biological Assays for Novel Small Molecules: The Case of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane

This guide provides a comprehensive framework for the inter-laboratory validation of a biological assay for a novel small molecule, using the hypothetical compound 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a biological assay for a novel small molecule, using the hypothetical compound 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane as a case study. The principles and methodologies detailed herein are grounded in established regulatory guidelines and best practices for ensuring data reproducibility and integrity in drug development.

The successful transition of a promising compound from a discovery setting to a regulated development path hinges on the ability to generate consistent and reliable data across different laboratories. An inter-laboratory validation study is the cornerstone of this process, demonstrating that a bioanalytical method is robust and transferable.

The Compound in Focus: A Putative Kinase Inhibitor

While public domain data on 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane is limited, its structure, featuring sulfonamide groups, suggests it could be designed as an inhibitor of specific cellular signaling pathways, potentially targeting protein kinases. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of a specific kinase, and the biological assay to be validated is a cell-based assay measuring its potency (IC50) in a relevant cancer cell line.

Compounds with similar structural motifs, such as N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions, have been shown to possess cytotoxic effects against human tumor cell lines by targeting tubulin polymerization[1]. This precedent underscores the plausibility of our hypothetical compound having anti-cancer properties amenable to a cell-based potency assay.

The Imperative of Inter-Laboratory Validation

The primary goal of an inter-laboratory validation (also known as a cross-validation or method transfer) is to ensure that an analytical method produces comparable results when performed by different analysts in different laboratories.[2][3][4] This is critical for several reasons:

  • Data Integrity for Regulatory Submissions: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust validation data to support Investigational New Drug (IND) applications and other submissions.[2][5][6]

  • Confidence in Multi-Site Studies: In modern drug development, preclinical and clinical studies are often conducted at multiple sites. Consistent bioanalytical data is essential for accurate interpretation of these studies.

  • Outsourcing and Technology Transfer: Pharmaceutical companies frequently collaborate with contract research organizations (CROs). A validated method transfer ensures the CRO can reliably perform the required assays.[3]

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study requires meticulous planning and a clearly defined protocol.[7][8] The process can be broken down into several key stages:

  • Establishment of a "Gold Standard" Protocol: The originating laboratory must first have a fully optimized and validated single-laboratory assay. This includes defining all critical parameters such as cell line identity and passage number, reagent concentrations, incubation times, and instrument settings.

  • Selection of Participating Laboratories: A minimum of three laboratories is generally recommended to provide sufficient statistical power. The chosen labs should have the necessary equipment, infrastructure, and trained personnel.

  • Development of a Comprehensive Validation Plan: This document serves as the blueprint for the study and should be agreed upon by all participating labs before any experimental work begins. It should detail the validation parameters to be assessed, the experimental design, and the acceptance criteria.

  • Provision of a Common Reagent Kit: To minimize variability, the originating lab should prepare and distribute a standardized kit to all participants. This kit should include:

    • A single, qualified lot of the test compound.

    • A vial of the specific cell line from a common frozen stock.

    • Aliquots of critical reagents like serum and specific antibodies.

    • Positive and negative control compounds.

    • The detailed, step-by-step experimental protocol.

The Validation Workflow

The following diagram illustrates the key phases of the inter-laboratory validation process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop & Validate Single-Lab Assay P2 Draft Validation Plan & Acceptance Criteria P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Standardized Reagent Kits P3->P4 E1 Lab A Executes Protocol P4->E1 E2 Lab B Executes Protocol P4->E2 E3 Lab C Executes Protocol P4->E3 A1 Collect & Collate Data from All Labs E1->A1 E2->A1 E3->A1 A2 Statistical Analysis (Precision, Accuracy, etc.) A1->A2 A3 Compare Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: High-level workflow for a typical inter-laboratory assay validation.

Key Validation Parameters and Acceptance Criteria

The validation study should assess several key performance characteristics of the assay, as outlined in regulatory guidelines such as ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance.[2][5][9][10][11][12]

Parameter Purpose Experimental Approach Typical Acceptance Criteria
Precision To assess the degree of scatter between a series of measurements.Each lab runs the assay on multiple days (e.g., 3 days) with multiple replicates (e.g., n=3) at low, medium, and high concentrations of the compound.Coefficient of Variation (%CV) should be ≤20-25% for both intra-assay and inter-assay precision.
Accuracy To determine the closeness of the measured value to the nominal or known true value.Each lab analyzes Quality Control (QC) samples with known concentrations prepared by the originating lab.The mean value should be within ±20-25% of the nominal value.
Linearity & Range To ensure the assay results are directly proportional to the concentration of the analyte within a given range.Each lab generates a dose-response curve with a specified number of concentrations.The correlation coefficient (r²) of the curve should be ≥0.98.
Reproducibility The key inter-laboratory parameter, assessing precision between labs.The results from all three labs are statistically compared.The inter-laboratory %CV should be ≤30%.
Robustness To evaluate the assay's capacity to remain unaffected by small, deliberate variations in method parameters.The originating lab may test variations such as different incubation times or serum lots before the inter-lab study.Assay performance should remain within the established precision and accuracy criteria.

Note: Acceptance criteria can vary depending on the assay type (e.g., cell-based vs. ligand-binding) and the stage of drug development. The criteria listed above are typical for cell-based potency assays.[13][14][15]

Statistical Analysis: The Core of the Comparison

Once the data is collected from all participating laboratories, a thorough statistical analysis is performed to objectively assess the assay's reproducibility.

  • Analysis of Variance (ANOVA): This is a powerful tool to decompose the total variability of the data into its different sources (e.g., variability within a lab, between labs, and between days).

  • Z-Scores: For proficiency testing, Z-scores can be calculated for each laboratory's results to see how they compare to the overall mean of all labs.[16][17] A Z-score between -2 and +2 is generally considered acceptable.

  • Mandel's h and k Statistics: These are graphical methods used to assess the consistency of data from different laboratories, with 'h' statistics comparing the means between labs and 'k' statistics comparing the variance.[18]

The following diagram illustrates a decision-making process for handling divergent results.

G Start Inter-Lab Data Fails Acceptance Criteria Check1 Review Raw Data & Execution Records Start->Check1 Question1 Documentation Errors or Protocol Deviations? Check1->Question1 Action1 Correct Deviations Re-run Assays Question1->Action1 Yes Check2 Investigate Centralized Reagents & Materials Question1->Check2 No Action1->Check1 Re-evaluate Question2 Reagent Instability or Shipping Issues? Check2->Question2 Action2 Re-qualify Reagents Distribute New Kits Question2->Action2 Yes Check3 Assess Environmental or Equipment Differences Question2->Check3 No Action2->Check1 Re-evaluate Question3 Significant Differences in Incubators, Readers, etc.? Check3->Question3 Action3 Harmonize Critical Equipment Settings or Revise Protocol Question3->Action3 Yes End Successful Validation Question3->End No / Resolved Action3->Check1 Re-evaluate

Caption: Troubleshooting flowchart for divergent inter-laboratory results.

Hypothetical Data Comparison

To illustrate the output of a successful validation, the table below presents hypothetical IC50 data for our compound, 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane, from three different laboratories.

Laboratory Run 1 IC50 (nM) Run 2 IC50 (nM) Run 3 IC50 (nM) Mean IC50 (nM) Intra-Lab %CV
Lab A 12.514.113.313.36.0%
Lab B 15.211.914.513.912.5%
Lab C 11.810.513.111.811.1%
Overall Mean 13.0
Inter-Lab %CV 8.4%

In this hypothetical scenario, the inter-laboratory %CV is 8.4%, which is well within the typical acceptance criterion of ≤30%, indicating a successful validation and a robust, transferable assay.

Conclusion

The inter-laboratory validation of a biological assay is a rigorous but essential process in drug development. It provides the necessary evidence that the assay is reliable, reproducible, and suitable for its intended purpose across different testing sites. By adhering to a well-defined plan, utilizing standardized reagents, and performing appropriate statistical analysis, researchers can ensure the integrity of their data and build a solid foundation for the advancement of new therapeutic candidates like 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Zhang, Y., & Wu, P. (2013). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Rios, M. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Xu, Y., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online. [Link]

  • Liu, H., et al. (2016). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. ResearchGate. [Link]

  • BioAgilytix. (n.d.). Bioassay Method Transfer Strategies to Reduce Variability. [Link]

  • Islam, M., et al. (2012). Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • USP. (2021). Bioassay APAC Managing your BIO Risk with USP. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • PE100+ Association. (n.d.). Interlaboratory comparison. [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]

  • Scribd. (2024). 1033 Biological Assay Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Abad, M. F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Handling and Exposure Control for 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane

Executive Summary & Chemical Profiling As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of causality driven by molecular structure. 1,4-Bis(5-bromo-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of causality driven by molecular structure. 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane (CAS: 447410-66-4) is a complex, high-molecular-weight halogenated bis-sulfonamide. Compounds of this class—frequently utilized in drug discovery as GPCR antagonists or CNS-active agents—are engineered for high lipophilicity (LogP) to effectively penetrate biological membranes.

The exact physicochemical properties that make this compound valuable in vitro also dictate our rigorous safety protocols. Highly lipophilic, brominated organics can easily permeate standard dermal barriers and persist in biological tissues. Therefore, our Personal Protective Equipment (PPE) and handling strategies must be specifically engineered to prevent particulate inhalation during weighing and transdermal absorption during solvent dissolution.

Physicochemical Data & Hazard Assessment

To build a self-validating safety protocol, we must first quantify the chemical parameters we are mitigating. The table below outlines the compound's profile and the direct operational implications of each property.

Table 1: Physicochemical Profile and Operational Causality

ParameterValueOperational Implication
CAS Number 447410-66-4Unique identifier required for SDS documentation and EPA waste tracking.
Molecular Weight 598.32 g/mol High MW indicates potential for steric hindrance during rapid dissolution; requires vortexing.
Chemical Formula C₁₉H₂₂Br₂N₂O₆S₂Contains two Bromine atoms; legally mandates strict 1 [1].
Physical State Solid (Powder)High risk of aerosolization and electrostatic charge during microbalance transfer.
Solubility Insoluble in H₂O; Soluble in DMSORequires potent organic solvents (DMSO/DMF) for stock solutions, drastically increasing dermal penetration risk.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow has a specific mechanistic justification. Do not substitute materials without consulting the chemical compatibility of the carrier solvent.

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality / Justification
Gloves Double-layer Nitrile (min 0.12 mm thickness)Nitrile provides superior resistance to DMSO, the primary solvent used to dissolve this highly lipophilic compound. Double-gloving ensures structural integrity against micro-tears.
Eye Protection Indirect Vented Chemical GogglesProtects against aerosolized DMSO solutions carrying the dissolved compound, which can rapidly cross the conjunctival membrane.
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsPrevents particulate accumulation on forearms during the weighing of the electrostatic dry powder.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a ventilated enclosure. A P100 filter blocks >99.9% of halogenated organic particulates.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures zero-exposure during the preparation of stock solutions for in vitro assays.

Step 1: Pre-Operational Setup
  • Verify the functionality of the Local Exhaust Ventilation (LEV) or Chemical Fume Hood (face velocity 80-120 fpm).

  • Pre-weigh a sealed, amber glass vial. Causality: Amber glass is required as methoxybenzenesulfonyl derivatives can undergo photo-degradation under prolonged UV exposure.

Step 2: Weighing and Dissolution
  • Don all mandatory PPE (Table 2).

  • Using an anti-static spatula, transfer the desired mass of 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane into the amber vial. Causality: The compound's crystalline structure holds a static charge, causing "jumping" and potential inhalation exposure if standard metal spatulas are used.

  • Seal the vial completely before removing it from the microbalance enclosure.

  • Transfer the sealed vial to the fume hood. Inject 100% anhydrous Dimethyl Sulfoxide (DMSO) directly through a septum to achieve a 10 mM to 50 mM stock solution. Causality: The bis-sulfonamide core and bromo-phenyl rings render the compound insoluble in aqueous media; DMSO is required to disrupt the crystal lattice.

  • Vortex for 60 to 90 seconds until visually clear.

Step 3: Assay Application
  • Perform serial dilutions in assay buffer (e.g., PBS with 0.1% BSA) immediately prior to cell treatment. Causality: BSA prevents the non-specific binding of this highly lipophilic compound to polystyrene plasticware, ensuring accurate dosing.

Mechanistic Workflow Visualization

G Start 1,4-Bis(5-bromo-2-methoxybenzenesulfonyl) -1,4-diazepane (Solid) PPE Don Core PPE (Nitrile, Goggles, Lab Coat) Start->PPE Initiation Weighing Weighing (Microbalance) Local Exhaust Ventilation PPE->Weighing Transfer to Hood Solvent Add Solvent (DMSO/DMF) Fume Hood Weighing->Solvent Closed Container Decon Surface Decontamination (70% EtOH / Base Wash) Weighing->Decon Post-Weighing Stock Stock Solution (10-50 mM) Seal & Vortex Solvent->Stock Dissolution Assay In Vitro / Cell Assay BSL-2 Conditions Stock->Assay Serial Dilution Waste Halogenated Organic Waste (EPA 40 CFR 268.32) Stock->Waste Expired Stock Assay->Waste Liquid Disposal Decon->Waste Solid Waste (Wipes)

Operational workflow and exposure control for halogenated bis-sulfonamide derivatives.

Spill Response & Decontamination

A self-validating protocol requires that any failure has a predefined, chemically sound neutralization path.

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the brominated powder. Cover the spill with damp absorbent pads (using 70% isopropanol to reduce static charge), carefully gather the material, and place it in a sealed hazardous waste bag.

  • Solution Spill (in DMSO): DMSO is a potent penetration enhancer. If a stock solution is spilled, immediately evacuate the immediate area. Wear heavy-duty butyl rubber gloves for cleanup, as standard nitrile degrades quickly upon high-volume exposure to DMSO. Absorb the spill with universal spill clay or vermiculite. Wash the surface with a mild alkaline detergent, as sulfonamides can be partially solubilized and lifted by basic solutions.

Halogenated Waste Disposal Plan

Because this molecule contains two bromine atoms, it falls under strict environmental regulations and cannot be treated as standard organic waste.

  • Segregation: Never mix this waste with general non-halogenated organic solvents (like ethanol, acetone, or pure DMSO). Mixing halogenated and non-halogenated waste drastically increases disposal costs and violates 2 [2].

  • Regulatory Compliance: Under the US EPA Resource Conservation and Recovery Act (RCRA), specifically1, halogenated organic compounds (HOCs) are subject to land disposal restrictions and must be incinerated in regulated hazardous waste incinerators [1].

  • Labeling: Label the primary waste carboy clearly with "Halogenated Organic Waste: Contains Brominated Sulfonamides and DMSO". Ensure the accumulation start date is clearly visible to comply with3 [3].

References

  • US Environmental Protection Agency (EPA).
  • Bucknell University Environmental Health and Safety.
  • US Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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